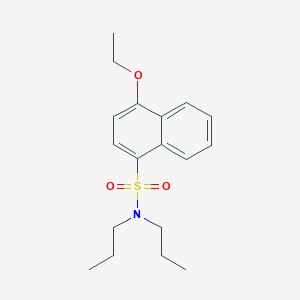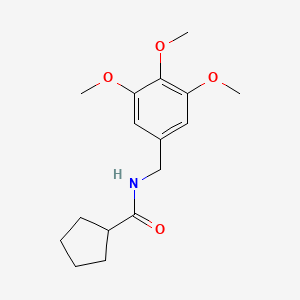
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide, commonly known as E-4056, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of E-4056 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer progression and neurodegenerative diseases. Additionally, E-4056 has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
E-4056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cardiac function in heart failure models. Additionally, E-4056 has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
E-4056 has several advantages as a research tool, including its potency, selectivity, and low toxicity. It has been shown to have potent anti-tumor activity in various cancer models, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, E-4056 has been shown to have neuroprotective effects and to improve cardiac function, making it a useful tool for studying neurodegenerative diseases and heart failure. However, one limitation of E-4056 is its limited solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on E-4056. One area of interest is the development of E-4056 as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in humans. Additionally, E-4056 has shown neuroprotective effects and may have potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Finally, E-4056 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential as a therapy for this condition.
Synthesis Methods
The synthesis of E-4056 is a multistep process that involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethoxypropane and propylamine. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
E-4056 has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)
![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)
